molecular formula C9H16O B14493118 Nonadien-1-ol CAS No. 63450-36-2

Nonadien-1-ol

Cat. No.: B14493118
CAS No.: 63450-36-2
M. Wt: 140.22 g/mol
InChI Key: DNCPZJXUBYQFED-UHFFFAOYSA-N
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Description

Nonadien-1-ol, also known as 2,6-Nonadien-1-ol, is an organic compound with the molecular formula C₉H₁₆O. It is a type of alcohol characterized by the presence of two double bonds in its nine-carbon chain. This compound is known for its distinctive green, cucumber-like aroma and is commonly referred to as “cucumber alcohol” or "violet-leaf alcohol" .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonadien-1-ol can be synthesized through various methods. One common synthetic route involves the homologation of acetylenes to allenes. For instance, 1-octyn-3-ol can be converted to 4-hydroxynona-1,2-diene using cuprous bromide, paraformaldehyde, and diisopropylamine in dioxane under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced organic synthesis techniques. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Nonadien-1-ol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes and carboxylic acids.

    Reduction: Reduction of this compound can yield saturated alcohols.

    Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

    Oxidation: Nonadienal and nonadienoic acid.

    Reduction: Nonanol.

    Substitution: Nonadienyl halides.

Scientific Research Applications

Nonadien-1-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Nonadien-1-ol can be compared with other similar compounds, such as:

This compound is unique due to its specific double bond configuration, which imparts its distinctive cucumber-like aroma, making it highly valuable in the fragrance and flavor industry .

Properties

CAS No.

63450-36-2

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

nona-3,5-dien-1-ol

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h4-7,10H,2-3,8-9H2,1H3

InChI Key

DNCPZJXUBYQFED-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC=CCCO

Origin of Product

United States

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